

Structural Dynamics and Synthetic Utility of Fmoc-D-Arg(Pmc)-OPfp

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Compound of Interest

Compound Name: *Fmoc-D-Arg(Pmc)-OPfp*

CAS No.: 200188-07-4

Cat. No.: B613532

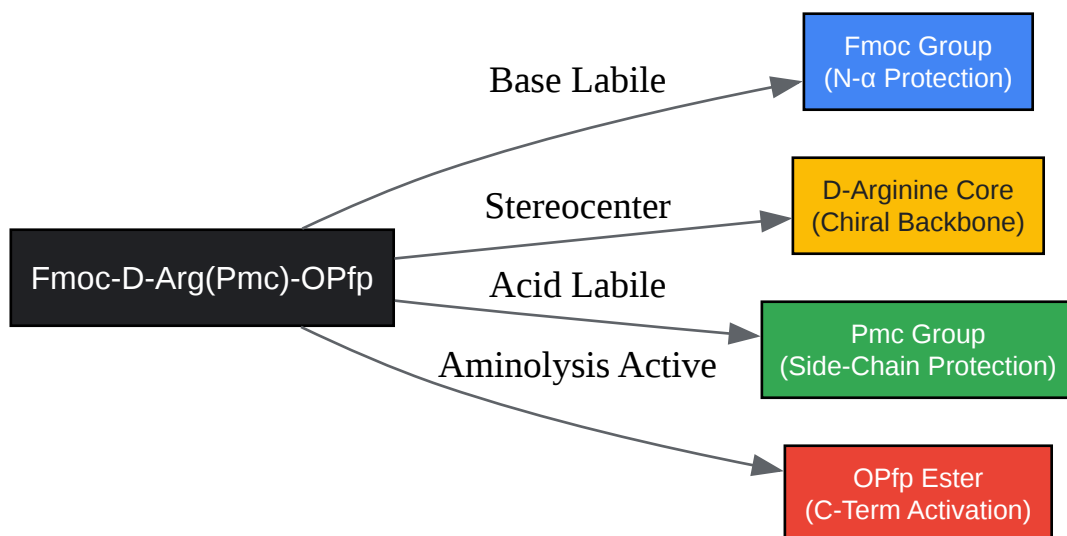
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Executive Summary & Structural Anatomy[1]

Fmoc-D-Arg(Pmc)-OPfp is a specialized, pre-activated amino acid derivative designed for the high-fidelity incorporation of D-Arginine into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).[1] Unlike standard free acids that require in situ activation, this molecule combines orthogonal protection with a reactive pentafluorophenyl (Pfp) ester, streamlining automated synthesis and minimizing side reactions associated with the guanidino group.

Molecular Deconstruction

To understand the utility of this reagent, we must analyze its four functional quadrants.[2] Each component addresses a specific synthetic challenge inherent to Arginine chemistry.



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Figure 1: Functional decomposition of the reagent.[1][2] Each moiety serves a distinct role in orthogonality and reactivity.

Component Analysis

Component	Chemical Identity	Function & Mechanism
Fmoc	9-Fluorenylmethoxycarbonyl	<p>Temporary Protection: Protects the amine group.</p> <p>Removed by mild bases (20% Piperidine) via beta-elimination. Stable to acid.</p>
D-Arg	D-Arginine	<p>Stereochemistry: The non-proteinogenic (D) enantiomer confers proteolytic resistance to the final peptide. Prone to racemization if over-activated.</p>
Pmc	2,2,5,7,8-Pentamethylchroman-6-sulfonyl	<p>Side-Chain Masking: Protects the nucleophilic</p> <p>-guanidino group. Prevents acylation and deguanidination. Removed by strong acid (TFA). Note: Slightly less acid-labile than the newer Pbf group.</p>
OPfp	Pentafluorophenyl ester	<p>Pre-Activation: An electron-deficient active ester. Reacts rapidly with amines to form amide bonds without adding DIC/DCC, reducing urea byproducts.</p>

Chemical Reactivity & Mechanisms

The Pmc Advantage and Limitation

The Pmc group is a sulfonyl-based protector.^{[4][5]} While the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is currently the "gold standard" due to its faster removal rate, Pmc remains relevant in specific protocols where slower deprotection kinetics are desired to modulate cation scavenging.

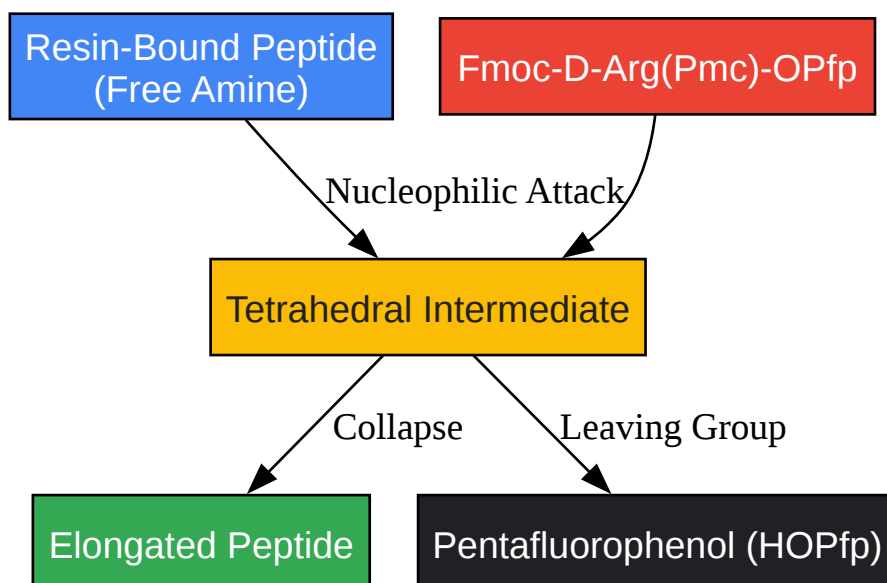
- Mechanism: Upon treatment with Trifluoroacetic Acid (TFA), the sulfonyl bond cleaves.^{[2][6]}^[5] The electron-rich chroman ring stabilizes the resulting carbocation.
- Critical Warning: The Pmc cation is highly reactive. Without adequate scavengers (e.g., Thioanisole, TIS), it will irreversibly alkylate Tryptophan (Trp) or Methionine (Met) residues.^{[1][2]}

Pentafluorophenyl (OPfp) Ester Activation

The OPfp group allows for "additive-free" coupling in many cases, though HOBt is often added as a catalyst.^[2] The electronegative fluorine atoms pull electron density from the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine of the growing peptide chain.

Why OPfp for D-Arg? In situ activation (e.g., using HATU/HBTU) of Arginine carries a high risk of

-lactam formation (intramolecular cyclization).^{[1][2]} Pre-formed OPfp esters minimize this risk because the activation energy is already "stored" in the ester bond, allowing for milder coupling conditions.



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Figure 2: Aminolysis mechanism of the OPfp ester during peptide coupling.

Experimental Protocols

Handling and Storage[6][11]

- Storage: -20°C, desiccated. The OPfp ester is sensitive to hydrolysis by atmospheric moisture.
- Solubility: Dissolve in dry DMF or NMP.[2] Avoid DMSO if possible for long-term storage of solutions, as it can cause oxidation over time.

Coupling Protocol (Solid Phase)

This protocol assumes a standard polystyrene or PEG-based resin (e.g., Wang or Rink Amide).
[1][2]

Reagents:

- **Fmoc-D-Arg(Pmc)-OPfp** (3-5 equivalents relative to resin loading)[1]
- HOAt or HOBt (1 equivalent, optional catalyst to speed up reaction)[1]

- DIEA (Diisopropylethylamine, 1 equivalent, only if the resin was washed with acid prior)[2]
- Solvent: DMF (Dimethylformamide)[1][2]

Step-by-Step Workflow:

- Resin Preparation: Swell resin in DMF for 30 minutes.
- Fmoc Removal (Previous Cycle): Treat resin with 20% Piperidine/DMF (2 x 10 min).[1] Wash with DMF (5x).
- Coupling:
 - Dissolve **Fmoc-D-Arg(Pmc)-OPfp** in minimum DMF.[1]
 - Optional: Add HOBt (dissolved in DMF) to the solution.
 - Add solution to the resin.
 - Agitate at room temperature for 45–60 minutes.
 - Note: Visual monitoring via Bromophenol Blue is possible; the resin will turn from blue (free amine) to yellow (coupled) as the reaction proceeds.[1]
- Washing: Drain and wash with DMF (5x) to remove liberated pentafluorophenol (HOPfp).[1]
- Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).[1]
 - Caution: The Kaiser test can sometimes yield false negatives with bulky Arginine derivatives.[2]

Cleavage and Deprotection (The Critical Step)

The removal of the Pmc group requires a high concentration of acid and extended time compared to Pbf.[2]

Cocktail Formulation (Reagent K modified):

- TFA (Trifluoroacetic acid): 82.5%^[1]
- Phenol: 5%^[1]^[7]
- Water: 5%^[1]
- Thioanisole: 5%^[1]
- EDT (Ethanedithiol): 2.5% (Essential if Met/Cys are present; otherwise TIS can substitute).^[1]
^[2]

Procedure:

- Suspend the resin in the cleavage cocktail (10 mL per gram of resin).
- Agitate for 3 to 4 hours at room temperature. (Note: Pbf typically requires only 2 hours.^[1] Do not cut this time short for Pmc).
- Precipitate the filtrate into cold diethyl ether.
- Centrifuge and wash the pellet 3x with cold ether.

Quality Control & Analytical Specifications

When validating the raw material or the synthesized peptide, look for these markers.

Parameter	Specification / Expectation
Appearance	White to off-white crystalline powder.[1]
Purity (HPLC)	98.0%
Enantiomeric Purity	99.5% (Critical for D-amino acids to ensure no racemization occurred during manufacturing).[1] [2]
Identity (MS)	Molecular ion consistent with formula (approx MW: ~800-850 Da depending on exact solvates).[1]
TLC	Single spot; trace pentafluorophenol may be visible if degraded.[1][2]

Troubleshooting: Incomplete Pmc Removal

If Mass Spec analysis of the final peptide shows a mass shift of +266 Da, the Pmc group is still attached.[2]

- Cause: Cleavage time too short or TFA cocktail old/wet.[1]
- Fix: Re-dissolve crude peptide in fresh TFA cocktail and stir for an additional 2 hours.

References

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